N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7OS/c31-23(20-7-4-14-32-20)24-8-9-30-22-19(15-27-30)21(25-17-26-22)29-12-10-28(11-13-29)16-18-5-2-1-3-6-18/h1-7,14-15,17H,8-13,16H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMZIBISHFBNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multistep synthesis. A common synthetic route might start with the formation of the pyrazolopyrimidine core, followed by the introduction of the piperazine ring through nucleophilic substitution. The final steps involve the coupling of the thiophene carboxamide moiety to the intermediate compound.
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to enhance yield and purity. This often involves using high-pressure reactors, automated synthesizers, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), methanol, acetonitrile.
Major Products Formed:
Oxidation Products: : Ketones, sulfoxides.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
In Vitro Studies
In vitro assays have demonstrated that N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exhibits activity against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MKN-45 | 0.86 | Induces apoptosis via c-Met inhibition |
| HEPG2 | 1.02 | Cell cycle arrest and apoptosis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiophene and pyrazolopyrimidine moieties significantly influence the biological activity. For instance:
- Thiadiazole Variants : Altering substituents on the thiadiazole ring can enhance binding affinity to target proteins.
Case Studies
Recent research has evaluated a series of thiophene derivatives for their anticancer potential. One notable study highlighted a derivative closely related to this compound that showed promising results in inhibiting tumor growth in vivo models.
Example Case Study
A study published in Molecules examined a series of compounds related to thiophene derivatives, demonstrating their cytotoxic effects against various human cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution profiles for compounds similar to this compound in animal models. Stability and solubility characteristics suggest potential for further development in clinical settings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the pyrazolopyrimidine core allows it to fit into active sites, while the piperazine and thiophene moieties enhance binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Limited pharmacological data are available, but physicochemical properties highlight critical differences.
Table 3: Physicochemical Properties
Key Observations :
- The benzylpiperazine group in the target compound increases LogP compared to fluorophenyl analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
Structure-Activity Relationship (SAR) Insights
- Piperazine Modifications : Fluorophenyl or methoxyphenyl substituents () may improve affinity for serotonin or dopamine receptors compared to benzyl, which is more suited for kinase targets .
- Carboxamide Variations : Thiophene-2-carboxamide (target) balances aromaticity and polarity, whereas pyrazine-2-carboxamide () could enhance solubility but reduce CNS penetration .
Biological Activity
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzylpiperazine moiety, a pyrazolopyrimidine core, and a thiophene group, which contribute to its unique biological properties. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables and research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 491.6 g/mol. The compound's structure is characterized by the following components:
- Benzylpiperazine : Known for its psychotropic effects and potential as a therapeutic agent.
- Pyrazolo[3,4-d]pyrimidine : Associated with various biological activities including anti-inflammatory and anti-cancer effects.
- Thiophene : Often utilized in drug design for its electron-rich properties.
| Property | Value |
|---|---|
| Molecular Weight | 491.6 g/mol |
| Molecular Formula | C29H29N7O |
| CAS Number | 1021061-49-3 |
The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. This interaction can modulate key biological pathways, leading to significant physiological effects.
Pharmacological Studies
Recent studies have highlighted the compound's potential in several therapeutic areas:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against COX-II, suggesting strong anti-inflammatory properties .
- Anticancer Potential : The compound's structure suggests potential activity against various cancer cell lines. Pyrazolo[3,4-d]pyrimidines have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
- CNS Activity : Given the presence of the benzylpiperazine moiety, there is speculation regarding its psychoactive properties. Compounds with similar structures have demonstrated activity in models for anxiety and depression .
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on COX Inhibition : A recent study reported that derivatives similar to this compound exhibited significant COX-II selectivity with IC50 values as low as 0.52 μM, demonstrating their potential as anti-inflammatory agents compared to traditional NSAIDs like Celecoxib .
- Anticancer Efficacy : In vitro studies showed that pyrazolo[3,4-d]pyrimidine derivatives led to reduced viability in breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common approach includes coupling a 4-chloropyrimidine derivative with a benzylpiperazine group under basic conditions (e.g., potassium carbonate) . Subsequent steps involve alkylation of the pyrimidine nitrogen with a thiophene-2-carboxamide ethyl group. Key intermediates (e.g., pyrazole-pyrimidine hybrids) are characterized using 1H/13C NMR and LC-MS to confirm regioselectivity and purity . For example, aromatic proton signals in the 7.0–8.5 ppm range (NMR) confirm pyrimidine ring formation, while mass spectra validate molecular weight .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs X-ray crystallography (for crystalline derivatives) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substituent positioning. For non-crystalline samples, IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while HPLC purity assays (>95%) ensure minimal byproducts . Computational tools like density functional theory (DFT) may predict spectral profiles for cross-verification .
Advanced: What strategies optimize yield and purity during multi-step synthesis?
Answer:
- Temperature control : Exothermic reactions (e.g., amide coupling) require cooling (0–5°C) to prevent side-product formation .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in selective crystallization .
- Workup protocols : Sequential extraction removes unreacted reagents, and silica gel chromatography isolates high-purity fractions .
Advanced: How are structure-activity relationships (SAR) investigated for derivatives?
Answer:
- Core modifications : Systematic substitution of the benzylpiperazine group (e.g., fluorobenzyl or chlorobenzyl analogs) evaluates impact on target binding .
- Bioisosteric replacement : Replacing the thiophene ring with furan or pyrrole assesses electronic effects on potency .
- Pharmacophore mapping : Molecular docking (e.g., using AutoDock Vina ) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- In vitro assays : Dose-response curves (IC₅₀ values) in enzyme inhibition studies (e.g., kinase assays) quantify activity changes .
Advanced: What in vivo models evaluate pharmacokinetics and efficacy?
Answer:
- Rodent models : Oral bioavailability and half-life are assessed in Sprague-Dawley rats via LC-MS/MS plasma analysis .
- Xenograft studies : Subcutaneous tumor models (e.g., HCT-116 colon cancer) measure tumor volume reduction over 21 days, with dosing adjusted for CYP3A4 metabolism .
- Toxicology : Histopathology and serum biomarkers (ALT/AST) monitor hepatotoxicity at therapeutic doses .
Advanced: How can contradictory data between biochemical and cellular assays be resolved?
Answer:
- Assay conditions : Adjust ATP concentrations in kinase assays to mimic cellular levels (e.g., 1 mM vs. 10 µM) to reconcile discrepancies .
- Membrane permeability : Use Caco-2 cell monolayers to quantify efflux ratios; poor permeability may explain reduced cellular activity despite high enzyme affinity .
- Off-target profiling : Kinome-wide screening (e.g., using KinomeScan) identifies unintended targets that confound cellular results .
Advanced: What computational methods predict target interactions and metabolite profiles?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding stability with kinases (e.g., EGFR) over 100 ns trajectories to identify critical residue interactions .
- ADMET prediction : Tools like SwissADME forecast metabolic sites (e.g., piperazine N-oxidation) and potential drug-drug interactions .
- Quantum mechanical (QM) calculations : Assess reactive intermediates (e.g., epoxides) to guide synthetic routes away from toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
